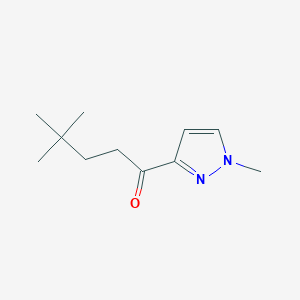

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one

描述

4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one (CAS: 288092-87-5) is a ketone-functionalized pyrazole derivative. The compound features a pentan-1-one backbone with 4,4-dimethyl substituents and a 1-methylpyrazole moiety at the terminal position.

属性

分子式 |

C11H18N2O |

|---|---|

分子量 |

194.27 g/mol |

IUPAC 名称 |

4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentan-1-one |

InChI |

InChI=1S/C11H18N2O/c1-11(2,3)7-5-10(14)9-6-8-13(4)12-9/h6,8H,5,7H2,1-4H3 |

InChI 键 |

FDLZEIPHDINNQT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)CCC(=O)C1=NN(C=C1)C |

产品来源 |

United States |

准备方法

Synthesis via Hydrazine and α-Keto Ketone Condensation

- React hydrazine derivatives with α-keto ketones to form pyrazoles through cyclization.

- Use methyl-substituted α-keto ketones to introduce methyl groups at desired positions.

- Step 1: Condensation of hydrazine hydrate with methyl-substituted α-keto ketones in ethanol under reflux.

- Step 2: Cyclization facilitated by acid catalysis (e.g., acetic acid) or thermal conditions.

- Step 3: Purification via recrystallization or chromatography.

- This approach is supported by studies demonstrating pyrazole synthesis through hydrazine and ketone reactions, with yields ranging from 60-85% depending on substituents and reaction conditions.

- For example, reaction of hydrazines with methyl-substituted acetophenones yields methylated pyrazoles efficiently.

One-Pot Multi-Component Reactions

- Utilize multi-component reactions involving hydrazines, ketones, and aldehydes to streamline synthesis.

- This approach reduces steps and improves overall efficiency.

- Combine hydrazine derivatives with methyl ketones and aldehydes in a suitable solvent (e.g., DMSO, ethanol).

- Add catalytic acid or base to promote cyclization.

- Heat under reflux, monitor by TLC, and purify the product.

- A recent study reports high-yield formation (up to 83%) of pyrazoles via this method, especially when using catalytic HCl and DMSO as solvent additives.

- The reaction mechanism involves intermediate formation of hydrazones, followed by cyclization to pyrazoles.

Chlorination and Alkylation of Pyrazoles

- Functionalize pre-formed pyrazoles through halogenation at specific positions, then perform alkylation to attach the pentanone chain.

- React pyrazole derivatives with N-chlorosuccinimide (NCS) or other chlorinating agents.

- Use nucleophilic substitution with appropriate alkyl halides or acyl chlorides to introduce the pentanone moiety.

- Chlorination at the 3-position of pyrazoles is feasible under mild conditions, followed by alkylation with pentanoyl chloride to yield the target compound.

Specific Synthesis of the Pyrazole Core

- Preparation of 3,5-diarylpyrazoles: React phenylhydrazines with α,β-unsaturated ketones or aldehydes.

- Introduction of methyl groups: Use methyl-substituted ketones or methylation post-synthesis.

- The synthesis of 3,5-diarylpyrazoles via hydrazone reactions with acetophenones in refluxing ethanol with catalytic HCl yields high purity products within 48 hours, with yields around 81-83%.

Data Tables Summarizing Preparation Methods

Notable Research Discoveries

- The use of DMSO as a solvent additive significantly enhances pyrazole formation, especially in multi-component reactions, by stabilizing intermediates and facilitating cyclization.

- Photocatalytic methods have been explored for selective substitution on the pyrazole ring, improving regioselectivity.

- Recent advances include green chemistry approaches , such as solvent-free reactions and microwave-assisted synthesis, reducing reaction times and environmental impact.

化学反应分析

Types of Reactions: 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

科学研究应用

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Structural Features

Key differences lie in the substituents:

- Target compound : A 1-methylpyrazole group at position 1, introducing nitrogen heteroatoms and aromaticity.

- Chlorophenyl/nitrophenyl analogs: Electron-withdrawing substituents (Cl, NO₂) on a benzene ring, enhancing polarity and reactivity .

Crystallographic studies of nitrophenyl analogs reveal coplanarity between the carbonyl, ethenyl, and substituent groups, stabilizing conjugation . The pyrazole variant likely adopts distinct packing due to steric and electronic effects of the heterocycle.

Stability and Reactivity

- Electron-withdrawing groups (NO₂, Cl) in analogs increase electrophilicity, enhancing susceptibility to nucleophilic attack but reducing thermal stability.

- Pyrazole substituent : The aromatic heterocycle may improve metabolic stability in biological systems compared to nitro/chloro analogs, though steric hindrance could limit reactivity .

Data Table: Comparative Analysis

生物活性

4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure. Its unique chemical structure includes a 4,4-dimethylpentan-1-one backbone linked to a 1-methyl-1H-pyrazole substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

The compound appears as a white crystalline solid and is soluble in various organic solvents. Its molecular weight is approximately 187.26 g/mol, with a logP value indicating moderate lipophilicity, which is crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 187.26 g/mol |

| Solubility | Soluble in organic solvents |

| LogP | Moderate (exact value varies) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can either inhibit or activate metabolic pathways, influencing various physiological processes.

Potential Molecular Targets:

- Enzymes : The compound may modulate enzyme activity, impacting metabolic pathways.

- Receptors : It shows promise in binding to receptors that could lead to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial potency.

Anti-inflammatory Mechanism Exploration

In another study focusing on anti-inflammatory mechanisms, the compound was shown to reduce the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may exert its anti-inflammatory effects through the inhibition of these key enzymes involved in inflammation.

Comparison with Similar Compounds

The structural uniqueness of this compound sets it apart from other pyrazole derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrazole | Lacks the pentanone chain | Simpler structure |

| 3,5-Dimethylpyrazole | Different substitution pattern | Potentially different biological activity |

| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | Contains a benzoic acid moiety | Focused on different applications |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one?

- Methodology : Multi-step organic synthesis is typically employed, involving condensation reactions between pyrazole derivatives and ketone precursors. Key steps include:

- Temperature control : Maintain 60–80°C during nucleophilic substitution to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure ≥95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Spectroscopic techniques :

- NMR : Assign peaks to the pyrazole ring (δ 7.2–7.8 ppm for aromatic protons) and branched alkyl groups (δ 1.2–1.5 ppm for methyl groups) .

- Mass spectrometry : Molecular ion ([M+H]) should match the theoretical mass (CHNO: 194.28 g/mol).

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store in amber vials at –20°C under inert gas (N/Ar) to prevent oxidation .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays be resolved?

- Assay optimization :

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .

- Cell line validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out model-specific artifacts .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase targets (e.g., CDK2 or EGFR) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Acidic conditions : The ketone group may undergo hydration, forming a geminal diol (confirmed by -NMR δ 5.1–5.3 ppm) .

- Basic conditions : Deprotonation of the pyrazole N-H (if present) can alter electronic properties, affecting UV-Vis absorbance (λ shifts ≥20 nm) .

Q. What in vitro assays are most suitable for assessing its anti-inflammatory potential?

- NF-κB inhibition : Use luciferase reporter assays in RAW264.7 macrophages stimulated with LPS .

- Cytokine profiling : Quantify IL-6 and TNF-α via ELISA after 24-hour exposure to 10 µM compound .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。